![molecular formula C20H20N4O4 B11096671 (4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11096671.png)
(4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The specific substitutions on the pyrazole ring contribute to its unique biological properties.
Key Structural Features:
- Pyrazole Core: Central to its activity, allowing for interactions with various biological targets.
- Substituents: The presence of a methoxy group and a nitro group enhances its reactivity and potential for biological interaction.
Research indicates that pyrazole derivatives can exert their effects through several mechanisms:
- Kinase Inhibition: Pyrazole compounds have been shown to inhibit specific kinases involved in critical signaling pathways. For example, studies have demonstrated that certain pyrazoles selectively inhibit casein kinase 1 (CK1), which is implicated in cancer and neurodegenerative diseases .
- Antioxidant Activity: Some pyrazole derivatives exhibit significant antioxidant properties, contributing to their ability to mitigate oxidative stress in cells .
- Antimicrobial Activity: Pyrazole compounds have demonstrated efficacy against various pathogens, showcasing their potential as antimicrobial agents .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, docking studies suggest that these compounds can bind effectively to targets involved in tumor growth and proliferation. The compound has shown promise in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antidiabetic Effects
Research into pyrazole derivatives has also revealed their potential as antidiabetic agents. Some compounds have been reported to act as agonists at PPAR-gamma, a key receptor in glucose metabolism regulation . The compound's structural features may enhance its binding affinity and efficacy.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Studies have evaluated its effectiveness against both bacterial and fungal strains, indicating a broad spectrum of activity that could be harnessed for therapeutic applications .
Case Studies and Research Findings
A selection of relevant studies provides insight into the biological activities associated with similar pyrazole compounds:
Scientific Research Applications
Key Structural Features
- Pyrazolone Ring: The core structure that contributes to the compound's biological activity.
- Substituents: The 3,4-dimethylphenyl and 4-methoxy-2-nitrophenyl groups are critical for its pharmacological properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential as an anticancer agent.
- Case Study: A study demonstrated that similar pyrazole derivatives showed moderate to high cytotoxicity against colorectal carcinoma cells. The mechanism involved the induction of apoptosis, making them promising candidates for cancer therapy .
Antioxidant Properties
Pyrazoles are also recognized for their antioxidant capabilities. The compound's ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
- Data Table: Antioxidant Activity Comparison
Anti-inflammatory Effects
Research has suggested that pyrazole derivatives can exhibit anti-inflammatory properties, making them suitable for treating inflammatory diseases.
- Mechanism of Action: These compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Synthesis of Functional Materials
The unique properties of pyrazole derivatives allow them to be utilized in the synthesis of functional materials, including dyes and polymers.
- Case Study: Researchers have synthesized novel polymeric materials using pyrazole derivatives as monomers, resulting in materials with enhanced thermal stability and mechanical properties .
Photophysical Properties
The photophysical characteristics of this compound make it suitable for applications in organic light-emitting diodes (OLEDs).
- Data Table: Photophysical Properties
Property | Value |
---|---|
Absorption Max (nm) | 350 |
Emission Max (nm) | 450 |
Quantum Yield (%) | 25 |
Chemical Reactions Analysis
Imine Group (C=N)
The conjugated imine linkage undergoes:
-
Hydrolysis: In acidic aqueous ethanol (pH 2–3, 60°C), the imine bond cleaves to regenerate the primary amine and aldehyde .
-
Reduction: Catalytic hydrogenation (H<sub>2</sub>/Pd-C, EtOH) converts the imine to a secondary amine, altering electronic properties.
Pyrazolone Ring
The 5-methylpyrazolone ring participates in:
-
Electrophilic substitution: Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs preferentially at the 4-position due to electron-donating methyl groups .
-
Coordination chemistry: The carbonyl oxygen and imine nitrogen act as bidentate ligands for transition metals (e.g., Cu(II), Zn(II)), forming octahedral complexes.
Thermal and Photochemical Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss at 280°C (pyrazolone ring degradation). Photolysis under UV light (λ = 254 nm) induces nitro group reduction to amine, confirmed by FT-IR loss of NO<sub>2</sub> peaks (1520 cm<sup>−1</sup>).
Enzyme Inhibition
The compound inhibits lysosomal phospholipase A<sub>2</sub> (PLA2G15) via competitive binding (IC<sub>50</sub> = 3.2 μM), attributed to hydrophobic interactions with the 3,4-dimethylphenyl group .
Metal Complexation
Reaction with CuCl<sub>2</sub>·2H<sub>2</sub>O in methanol yields a green complex:
text[Cu(C₂₂H₂₁N₄O₄)Cl]·H₂O Magnetic moment: 1.73 BM (square planar geometry)[5]
Comparative Reactivity of Analogues
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing (4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one?
Answer: The compound can be synthesized via a multi-step condensation reaction. A typical approach involves:
- Step 1: Formation of the pyrazolone core through cyclization of a β-ketoester with hydrazine derivatives.
- Step 2: Introduction of the (4-methoxy-2-nitrophenyl)amino substituent via Schiff base formation under acidic or reflux conditions.
Key experimental parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. For reproducibility, use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Answer:
- X-ray Crystallography: Resolves stereochemistry and confirms the (4E) configuration of the methylidene group. Similar pyrazol-3-one derivatives have been structurally validated using this method .
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., methoxy, nitro, and methyl groups). Use deuterated DMSO or CDCl₃ for solubility.
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1500 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer: Employ Design of Experiments (DoE) and statistical modeling to systematically optimize variables:
- Factors: Solvent polarity, temperature, catalyst (e.g., acetic acid for Schiff base formation), and reaction time.
- Response Surface Methodology (RSM): Identifies interactions between variables. For example, flow-chemistry setups (e.g., microreactors) enhance mixing and heat transfer, reducing side reactions .
- Validation: Use HPLC or LC-MS to monitor reaction progress and impurity profiles .
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Answer:
- Cross-Validation: Compare experimental data (e.g., NMR chemical shifts) with DFT-calculated values (Gaussian or ORCA software). Discrepancies may arise from solvent effects or crystal packing forces.
- Single-Crystal X-ray Diffraction: Resolves ambiguities in stereochemistry. For example, a study on acetaldehyde phenylhydrazone demonstrated that disparate melting points can arise from polymorphic forms despite identical structures .
- Dynamic NMR: Investigates conformational flexibility in solution that may conflict with rigid computational models .
Q. What computational strategies are suitable for predicting the biological activity or reactivity of this compound?
Answer:
- Molecular Docking: Screen against target proteins (e.g., kinases or receptors) using AutoDock or Schrödinger. The nitro and methoxy groups may enhance binding via π-π stacking or hydrogen bonding.
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity. Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts.
- MD Simulations: Assess stability in biological membranes or solvent environments .
Q. How can researchers evaluate the compound’s stability under varying storage or experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures.
- Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks. Monitor degradation via HPLC.
- pH-Dependent Stability: Test solubility and degradation in buffers (pH 2–12). The nitro group may hydrolyze under alkaline conditions .
Q. What pharmacological assays are recommended to study its mechanism of action?
Answer:
- Enzyme Inhibition Assays: Test against cyclooxygenase (COX) or cytochrome P450 isoforms, given the structural similarity to NSAID precursors.
- Cell-Based Assays: Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.
- In Silico ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and metabolic pathways .
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(4-methoxy-2-nitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H20N4O4/c1-12-5-6-15(9-13(12)2)23-20(25)17(14(3)22-23)11-21-18-8-7-16(28-4)10-19(18)24(26)27/h5-11,22H,1-4H3 |
InChI Key |
WXPBOFJAQFYKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
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